N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide is a chemical compound with a complex structure that includes an amino group, a methyl group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonamide group
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the aforementioned reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a wide range of sulfonamide derivatives.
Scientific Research Applications
N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
- N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide
Uniqueness
N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,7-11)12-18(16,17)9-5-3-8(4-6-9)13(14)15/h3-6,12H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFRQRQHLBYIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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